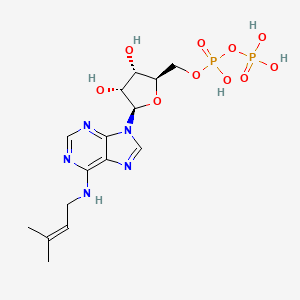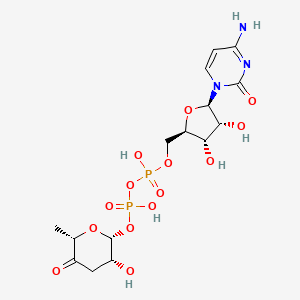
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer is a pyrimidine nucleotide-sugar.
Scientific Research Applications
Enzymatic Mechanisms and Applications
Epimerization at Unactivated Stereocenters : Research highlights the intriguing capability of certain enzymes, such as CDP-d-tyvelose 2-epimerase, to catalyze epimerization at unactivated stereocenters, a critical process in the biosynthesis of sugars like tyvelose, essential for the O-antigen of Yersinia pseudotuberculosis IVA. This mechanism involves complex interactions with NAD+ and proposes a retro-aldol-type mechanism, underscoring the enzyme's potential for synthesizing structurally diverse sugars (Hallis et al., 2000).
Substrate Specificity and Enzyme Activity : The discovery of promiscuous epimerases like the CDP-tyvelose 2-epimerase from Thermodesulfatator atlanticus, which exhibits a broad substrate specificity across different nucleotide-activated forms of d-glucose, opens new avenues for enzymatic synthesis of rare sugars. This highlights the enzyme's role in expanding the toolbox for carbohydrate synthesis, with implications for understanding the structural and functional diversity of cellular components (Rapp et al., 2020).
Dehydration and Structural Analysis : Studies on CDP-D-glucose 4,6-dehydratase from Yersinia pseudotuberculosis and Salmonella typhi have shed light on the molecular mechanisms underlying the dehydration process essential for the synthesis of 3,6-dideoxyhexoses. These enzymes play a crucial role in converting CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose, a key intermediate in the production of important bacterial antigens. The structural analysis provides insights into the enzyme's active site and mechanism of action, offering potential targets for developing inhibitors against Gram-negative pathogens (Vogan et al., 2002; Koropatkin & Holden, 2005).
properties
Product Name |
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer |
|---|---|
Molecular Formula |
C15H23N3O14P2 |
Molecular Weight |
531.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,6S)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6,8-9,11-14,20-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,8+,9+,11+,12+,13+,14+/m0/s1 |
InChI Key |
DATWFRMXXZBEPM-SGLIKCFUSA-N |
Isomeric SMILES |
C[C@H]1C(=O)C[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |
Canonical SMILES |
CC1C(=O)CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-(2-methylpropylamino)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1262335.png)
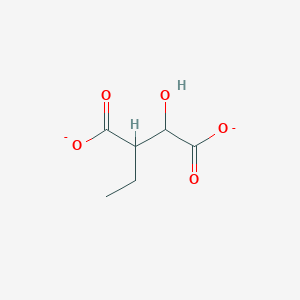
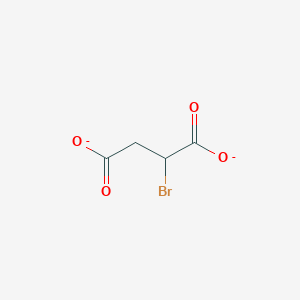
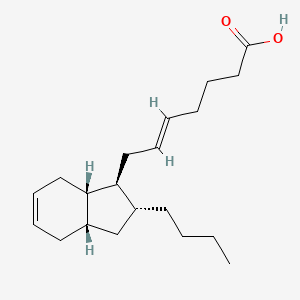
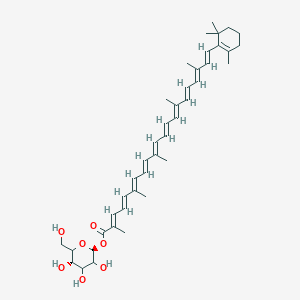
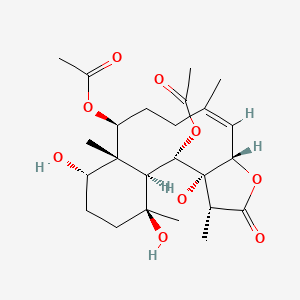
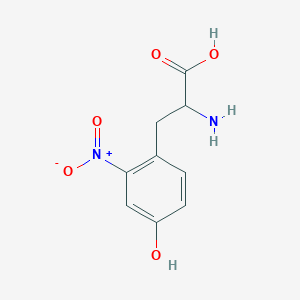
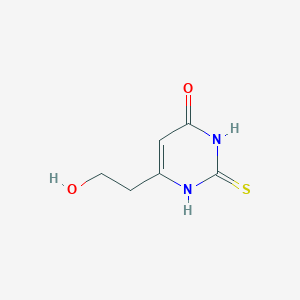
![[(1R,4S,5S,12R,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1262348.png)
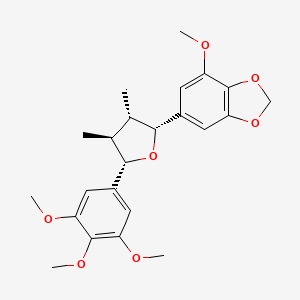
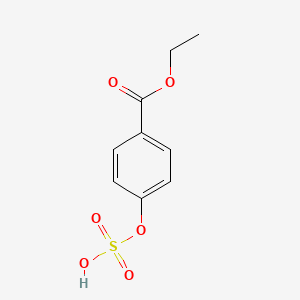
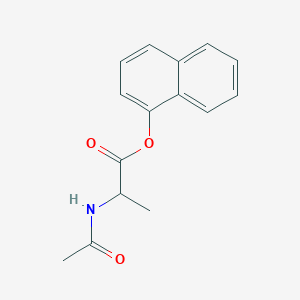
![2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262357.png)
